6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid
Overview
Description
6-(Tert-butoxycarbonyl)-6-azaspiro[26]nonane-1-carboxylic acid is a synthetic organic compound that features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Deprotection Reactions: Reagents such as TFA, HCl, or AlCl3 can be used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the spirocyclic core.
Deprotection Reactions: The major product is the free amine derivative of the spirocyclic core.
Scientific Research Applications
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid largely depends on its use and the specific reactions it undergoes. In the context of organic synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions at the amine site. The spirocyclic core can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane
- tert-Butyloxycarbonyl-protected amines
Uniqueness
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in medicinal chemistry and materials science.
Biological Activity
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications as an intermediate in drug development.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 1373028-50-2
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
The biological activity of this compound largely depends on its structural attributes and the reactions it undergoes. The Boc group protects the amine, allowing selective reactions to occur without interference from the amine site. The spirocyclic core enhances the compound's stability and reactivity, making it a valuable building block for various bioactive molecules.
Antimicrobial Activity
A study involving derivatives of thiazolidine-4-carboxylic acid demonstrated that compounds with similar structural features exhibited potent antibacterial activities against various strains, including Gram-positive and Gram-negative bacteria. For instance, one derivative showed an IC50 value of 0.195 µg/mL against Pseudomonas aeruginosa, outperforming traditional antibiotics such as Penicillin G and Kanamycin B .
Structure-Activity Relationship (SAR)
The effectiveness of these compounds often correlates with their structural characteristics. The presence of the Boc group and the spirocyclic framework may enhance lipophilicity and molecular interactions with biological targets, leading to improved efficacy .
Case Study 1: Synthesis and Activity of Related Compounds
In a comparative study, researchers synthesized various derivatives of azaspiro compounds to evaluate their biological activities. The results indicated that modifications to the spirocyclic structure could significantly influence antibacterial properties, suggesting that similar modifications could be explored for this compound .
Case Study 2: Medicinal Chemistry Applications
Another investigation focused on the use of spirocyclic compounds in medicinal chemistry highlighted their role as intermediates for synthesizing complex drug candidates. The unique steric and electronic properties of these compounds allow for tailored interactions with biological macromolecules, potentially leading to novel therapeutic agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane | Bicyclic | Antibacterial |
3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid | Spirocyclic | Antimicrobial |
7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | Spirocyclic | Potential anticancer |
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[2.6]nonane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-4-5-14(6-8-15)9-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAOGOMXWHMOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.